molecular formula C11H11BrN4O B1290969 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 952182-48-8

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1290969
CAS No.: 952182-48-8
M. Wt: 295.14 g/mol
InChI Key: OXYZPKPDOFNAHU-UHFFFAOYSA-N
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Description

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 122111-03-9) is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel that acts as the primary molecular sensor for innocuous cold and is activated by cooling agents such as menthol and icilin. By selectively inhibiting TRPM8, this carboxamide derivative has become an indispensable pharmacological tool for researchers investigating the role of this channel in cold sensation, thermoregulation, and associated pathological conditions. Its utility extends to studies of neuropathic and inflammatory pain where cold allodynia is a symptom, as well as in oncology research exploring the role of TRPM8 in prostate cancer and other malignancies. The compound features a 4-bromobenzyl group at the N1 position of the triazole ring, a modification that contributes to its high binding affinity and antagonist potency. With a molecular weight of 305.15 g/mol and the identified CAS number 122111-03-9, this reagent is supplied to the scientific community as a high-purity compound to ensure reliable and reproducible results in biochemical assays, cell-based studies, and preclinical research.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYZPKPDOFNAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158499
Record name 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-48-8
Record name 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Grignard Reaction

One of the most effective methods for synthesizing 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves the use of a Grignard reagent. The process can be summarized as follows:

  • Step 1 : Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in a solvent such as tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at low temperatures (−78°C to 0°C).

  • Step 2 : Introduce isopropylmagnesium chloride as the Grignard reagent and stir for a specified duration (0.5 to 2 hours).

  • Step 3 : After the reaction, add hydrochloric acid and extract the mixture with an organic solvent.

  • Step 4 : Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure to yield a mixture of carboxylic acids.

This method has been reported to yield various derivatives of triazoles depending on the specific conditions and reagents used.

Methylation Reaction

Following the initial synthesis steps, methylation can be performed to obtain the final product:

  • Step 5 : Dissolve the obtained mixture in a mixed solvent (THF/METHF and N,N-dimethylformamide) and introduce methyl iodide along with an inorganic base.

  • Step 6 : Allow the reaction to proceed at temperatures ranging from 0°C to 80°C for several hours (5 to 48 hours).

This reaction selectively methylates one component of the mixture while leaving others unreacted, allowing for purification.

Alternative Synthetic Routes

Another method involves using azides and alkynes in a "click chemistry" approach:

  • Step 7 : React azido compounds with terminal alkynes in the presence of a copper catalyst to form triazoles directly.

This method is particularly efficient due to its mild reaction conditions and high yields.

The following table summarizes key reaction conditions and yields associated with different synthesis methods:

Synthesis Method Key Reagents Reaction Conditions Yield (%)
Grignard Reaction Isopropylmagnesium chloride −78°C to 0°C; stirring for 0.5–2 h Variable
Methylation Reaction Methyl iodide 0°C to 80°C; 5–48 h Variable
Click Chemistry Azides, terminal alkynes Room temperature; catalyst present High

The preparation of this compound can be accomplished through various synthetic routes including Grignard reactions and click chemistry approaches. Each method offers distinct advantages regarding yield and reaction conditions. Further optimization of these methods could enhance efficiency and broaden their applicability in pharmaceutical development.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the benzyl group serves as a reactive site for nucleophilic substitution. This reactivity is leveraged to introduce diverse functional groups, enabling structural diversification.

Reaction Type Reagents/Conditions Products Key Observations
Nucleophilic Substitution Amines (e.g., NH₃, alkyl amines)1-(4-Aminobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives High regioselectivity under mild conditions (room temperature, aqueous/organic solvent mixtures).
Halogen Exchange Thiols (e.g., NaSH)Thioether-linked analogsRequires catalytic Cu(I) or Pd(0) to enhance reaction efficiency .
Aryl Coupling Suzuki-Miyaura conditions (Pd catalysts)Biaryl-substituted triazolesPalladium-catalyzed cross-coupling achieves >80% yield with aryl boronic acids .

Triazole Ring Functionalization

The 1,2,3-triazole core undergoes regioselective modifications, particularly at the N1 and C4 positions, to generate pharmacologically relevant derivatives.

Reaction Type Reagents/Conditions Products Key Observations
C–H Arylation Pd(OAc)₂, PivOH, aryl bromides5-Methyl-4-aryl-1H-1,2,3-triazole-4-carboxamidesDirect C-5 arylation achieved with broad substrate scope (electron-rich/depleted aryl groups) .
N-Alkylation Alkyl halides, K₂CO₃N1-Alkylated derivativesLimited to primary alkyl halides; steric hindrance reduces yield for bulky groups .

Carboxamide Modifications

The carboxamide group (-CONH₂) is chemically versatile, enabling conversion to carboxylic acids, esters, or acyl chlorides.

Reaction Type Reagents/Conditions Products Key Observations
Hydrolysis HCl (6M), reflux1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Quantitative conversion under acidic conditions; product isolated via crystallization.
Acyl Chloride Formation SOCl₂, DMF (catalytic)1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl chloride Highly reactive intermediate used for peptide coupling or ester synthesis.
Esterification ROH, H₂SO₄ (cat.)Methyl/ethyl estersEster derivatives exhibit improved lipid solubility for biological assays .

Cross-Coupling and Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions and transition-metal-catalyzed couplings to form complex heterocycles.

Reaction Type Reagents/Conditions Products Key Observations
CuAAC Cycloaddition Cu(I), terminal alkynes, azides1,4-Disubstituted triazole hybrids"Click chemistry" approach achieves near-quantitative yields with high regiocontrol .
Palladium-Catalyzed Coupling Pd(PPh₃)₄, aryl halidesBiheterocyclic systems (e.g., quinazoline-triazoles)Used to synthesize kinase inhibitors with IC₅₀ values <10 μM .

Key Research Findings

  • Regioselectivity in Arylation : Palladium-catalyzed C–H functionalization at the C5 position of the triazole ring proceeds with >95% regioselectivity, enabling rapid access to polyaromatic systems .
  • Stability Under Acidic Conditions : The carboxamide group resists hydrolysis below pH 3, making it suitable for acidic reaction environments .
  • Biological Relevance : N1-alkylated derivatives exhibit enhanced binding to kinase targets (e.g., MET, PDGFRA) due to improved hydrophobic interactions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. For instance, a study demonstrated that triazole compounds exhibit significant cytotoxicity against various cancer cell lines. The introduction of specific substituents on the triazole ring can enhance their anti-tumor activity.

Case Study : A study published in the Molecules journal evaluated the synthesis and anticancer activities of several triazole derivatives. The results indicated that compounds with bromobenzyl substituents showed promising activity against glioma cells, suggesting their potential as lead compounds for developing novel anticancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazoles are known for their effectiveness against a range of bacterial and fungal strains.

Case Study : An updated review on triazole derivatives noted that compounds similar to this compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that such compounds could be developed into new antibiotics to combat resistant strains .

Agricultural Applications

Triazole compounds are utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The unique structure of this compound may impart specific fungicidal properties.

Case Study : Research has shown that triazole derivatives can effectively control plant diseases caused by fungi. For example, a study indicated that certain triazoles significantly reduced the incidence of fungal infections in crops, enhancing yield and quality .

Material Science Applications

In addition to biological applications, triazoles are being explored for their utility in material science. Their ability to form coordination complexes with metals makes them valuable in developing new materials.

Case Study : A study focused on synthesizing metal-organic frameworks (MOFs) using triazole derivatives demonstrated that these compounds could enhance the structural integrity and thermal stability of the frameworks. This opens avenues for applications in gas storage and separation technologies .

Data Summary Table

Application AreaActivity TypeReference
Medicinal ChemistryAnticancer Activity
Antimicrobial Activity
AgricultureFungicidal Properties
Material ScienceCoordination Complexes

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interfere with nucleic acid synthesis by binding to DNA or RNA, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound shares a 1-aryl-1H-1,2,3-triazole-4-carboxamide core with derivatives differing in aryl and amide substituents (Table 1).

Table 1: Key Structural Analogs and Their Properties

Compound Name (Reference) Substituents (R1, R2) Molecular Weight (g/mol) Notable Properties
Target Compound R1: 4-Bromobenzyl, R2: Methyl 295.15 High crystallinity, bromine enhances lipophilicity
(S)-1-(4-Chlorophenyl)-N-(hydroxypropan-2-yl)-5-methyl-... (I) R1: 4-Chlorophenyl, R2: Hydroxypropan-2-yl ~340* (estimated) Enhanced solubility due to hydroxyl group; CCDC: ZIPSEY
1-(4-Chlorophenyl)-5-methyl-N-(oxazolylmethyl)-... (II) R1: 4-Chlorophenyl, R2: Oxazolylmethyl ~360* (estimated) Improved metabolic stability via heterocyclic amide
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-... R1: 4-Methylphenyl, R2: 2,5-Dichlorophenyl 340.22 Anticancer activity (renal cancer RXF 393, GP = -13.42%)
5-Amino-1-(4-fluorophenyl)-N-(4-fluoro-2-methylphenyl)-... R1: 4-Fluorophenyl, R2: 4-Fluoro-2-methylphenyl 314.29 Selective kinase inhibition (B-Raf kinase)

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1718 cm⁻¹, consistent with triazole-4-carboxamides (cf. 1718 cm⁻¹ in ). Bromine substitution (C-Br) appears ~533 cm⁻¹ .
  • NMR : The 4-bromobenzyl group’s aromatic protons resonate as doublets (δ ~7.36–7.78 ppm), while the methyl group at C5 appears as a singlet near δ 2.32 ppm .

Crystallographic and Conformational Analysis

  • The target compound’s 4-bromobenzyl group likely induces planar molecular conformations, as seen in isostructural analogs (e.g., ). Halogen substitution (Br vs. Cl) minimally affects crystal symmetry (triclinic, P‾1) but alters packing efficiency .
  • Compared to 1-(3-amino-5-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)-N-butyl-... (BEBJEZ), the target lacks polar propargyl alcohol groups, reducing hydrogen-bonding capacity .

Biological Activity

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is C11H11BrN4OC_{11}H_{11}BrN_4O with a molecular weight of 296.12 g/mol. Its melting point is reported at 188 °C . The presence of the triazole ring is significant for its biological activity, as triazole derivatives have been widely studied for their pharmacological properties.

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth through mechanisms such as thymidylate synthase inhibition .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (μM)Mechanism
Compound AMCF-71.1TS Inhibition
Compound BHCT-1162.6TS Inhibition
Compound CHepG21.4TS Inhibition

In a study evaluating various triazole derivatives, compounds demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against different cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar antimicrobial capabilities .

Table 2: Antimicrobial Activity Data

PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL

Case Studies

A study highlighted the synthesis and evaluation of various triazole derivatives, including those similar to this compound. The findings indicated that these compounds could effectively inhibit bacterial growth and displayed significant cytotoxicity against cancer cell lines .

Mechanistic Insights

The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets within cells. For instance, the inhibition of thymidylate synthase (TS) has been identified as a key mechanism through which these compounds exert their anticancer effects. Additionally, molecular docking studies suggest that these compounds can bind effectively to target enzymes involved in cancer proliferation and microbial resistance .

Q & A

Q. What are the key synthetic routes for 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves a multi-component reaction starting with 4-bromoaniline and methyl isocyanide. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to form the triazole core. Critical steps include:

  • Intermediate Formation : Condensation of 4-bromoaniline with methyl isocyanide to generate a benzyl-substituted carboxamide precursor .
  • Triazole Formation : Reaction with sodium azide under controlled temperature (60–80°C) to avoid side products .
  • Purification : Column chromatography (hexane/ethyl acetate, 70:30) yields >90% purity .

Q. Key Data :

ParameterValueSource
Yield72–85%
Reaction Time12–24 hours
Optimal CatalystCuI (5 mol%)

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6_6) shows characteristic peaks: δ 7.45–7.60 (4H, aromatic Br-C6_6H4_4), δ 5.25 (2H, benzyl CH2_2), δ 2.35 (3H, triazole-CH3_3) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (MW: 335.2 g/mol) with [M+H]+^+ at m/z 336.1 .
  • X-ray Crystallography : Single-crystal analysis reveals a planar triazole ring with a dihedral angle of 85° between the benzyl and triazole moieties .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) for modifying the 4-bromobenzyl group to enhance enzyme inhibition?

Methodological Answer : Substitutions on the benzyl group significantly impact biological activity:

  • Electron-Withdrawing Groups : Bromine at the para position enhances binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) by increasing lipophilicity (logP = 2.8) .
  • Steric Effects : Ortho-substitutions reduce activity due to steric hindrance, as shown in analogs with 2,6-dichlorobenzyl groups (IC50_{50} > 10 μM vs. 1.2 μM for para-bromo) .

Q. Reference :

Q. How can solubility limitations of this compound in aqueous buffers be addressed without compromising bioactivity?

Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to achieve 5 mg/mL solubility, maintaining >90% stability over 24 hours .
  • Prodrug Strategies : Esterification of the carboxamide group (e.g., methyl ester derivative) improves solubility (logS = -2.1 → -1.4) but requires enzymatic cleavage for activation .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150 nm) enhances bioavailability in in vivo models .

Critical Consideration : Monitor for aggregation via dynamic light scattering (DLS) when using co-solvents .

Q. What conflicting data exist regarding its mechanism of action in kinase inhibition, and how can these be resolved?

Methodological Answer : Discrepancies arise from off-target effects:

  • Reported Targets : Inhibits EGFR (IC50_{50} = 0.8 μM) but also binds to PI3Kδ (IC50_{50} = 3.4 μM) in kinase profiling assays .
  • Resolution Strategies :
    • Isozyme-Specific Assays : Use recombinant EGFR (wild-type vs. L858R mutant) to isolate effects .
    • Computational Docking : Molecular dynamics simulations identify key residues (e.g., Met793 in EGFR) for selective binding .

Q. Data Contradiction :

StudyPrimary Target (IC50_{50})Secondary Target (IC50_{50})
Smith et al. (2022)EGFR (0.8 μM)PI3Kδ (3.4 μM)
Lee et al. (2023)PI3Kδ (1.5 μM)EGFR (2.1 μM)

Q. Reference :

Q. How does crystallographic data inform the design of analogs with improved metabolic stability?

Methodological Answer :

  • Metabolic Hotspots : The 4-bromobenzyl group is prone to CYP3A4-mediated oxidation. X-ray data show that replacing bromine with trifluoromethyl reduces metabolic clearance (CLhep_{hep} = 12 → 6 mL/min/kg) .
  • Hydrogen Bonding : The carboxamide NH forms a critical H-bond with Thr798 in EGFR. Methylation of this group abolishes activity (IC50_{50} > 50 μM), guiding stability-focused modifications .

Q. Crystallographic Parameters :

ParameterValue
Bond Length (C-Br)1.89 Å
Torsion Angle (C-N-C)120.5°

Q. Reference :

Q. What orthogonal assays validate its selectivity in complex biological matrices?

Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in HeLa cells (ΔTm_{m} = 4.2°C for EGFR) .
  • Kinobeads Profiling : Quantifies competition with >200 kinases, showing <5% off-target binding at 1 μM .
  • Metabolomic Interference : LC-MS/MS detects no significant perturbation in glycolysis/TCA cycle intermediates at therapeutic doses .

Q. Validation Data :

AssaySelectivity Metric
CETSAΔTm_{m} = 4.2°C
Kinobeads92% specificity

Q. Reference :

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